molecular formula C13H9NO4S B263763 3-(Phenylsulfonyl)benzoxazole-2(3H)-one

3-(Phenylsulfonyl)benzoxazole-2(3H)-one

Cat. No.: B263763
M. Wt: 275.28 g/mol
InChI Key: POZLBQMOTMELDA-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)benzoxazole-2(3H)-one (CAS: 34889-70-8) is a benzoxazolone derivative featuring a phenylsulfonyl group at the 3-position of the heterocyclic ring. Benzoxazolones are structurally characterized by a fused benzene and oxazole ring system, with the 2(3H)-one moiety contributing to their reactivity and biological relevance.

Properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H

InChI Key

POZLBQMOTMELDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(phenylsulfonyl)benzoxazole-2(3H)-one, highlighting differences in substituents and their implications:

Compound Name Substituent(s) Key Features Reference
3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one 2-Chlorobenzyl at 3-position Chlorine atom enhances lipophilicity; may increase membrane permeability
6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one 3-Phenylpropanoyl at 6-position Ketone group introduces polarity; potential for hydrogen bonding
3-{[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-benzoxazol-2(3H)-one Triazinylmethyl at 3-position Triazine ring adds basicity and potential for π-π stacking interactions
6-[[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl]-1,3-benzoxazol-2(3H)-one Sulfinyl-piperidinyl at 6-position Sulfinyl group increases oxidation sensitivity; piperidine enhances solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the target compound is strongly electron-withdrawing, which contrasts with electron-donating groups like the triazinylmethyl group in . This difference may affect reactivity in nucleophilic or electrophilic reactions.
  • Position of Substituents: Substituents at the 6-position (e.g., 3-phenylpropanoyl in ) versus the 3-position (phenylsulfonyl in the target) alter steric and electronic effects on the benzoxazolone core.
Physicochemical and Spectral Properties
  • NMR Shifts : In phenylsulfonyl-containing acrylates (e.g., compound 3g in ), the sulfonyl group deshields nearby protons, as evidenced by downfield shifts in ¹H-NMR (e.g., δ = 7.93 ppm for the sulfonyl-adjacent proton). Similar effects are expected in the target compound.
  • Mass Spectrometry : HRMS data for analogs (e.g., [M+Na]⁺ = 353.0823 for 3h in ) confirm molecular weights and functional group integrity, a critical step in characterizing sulfonyl derivatives.

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